![molecular formula C13H14N2OS B2976596 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide CAS No. 355000-40-7](/img/structure/B2976596.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Inhibitor of JNK2 and JNK3 Kinases
The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases . JNK2 and JNK3 are types of c-Jun N-terminal kinases, which are involved in various cellular processes including inflammation, apoptosis, cellular proliferation, and differentiation. Therefore, inhibitors of these kinases could potentially be used in the treatment of diseases related to these processes.
Potential Use in Drug Development
The compound’s structure and properties make it a candidate for further research in drug development . Its interactions with other compounds and its effects on biological systems could be studied to develop new drugs.
Study of Biological Activity
The compound’s biological activity could be studied to understand its potential effects on various biological systems . This could lead to the discovery of new biological pathways or mechanisms.
Chemical Synthesis
The compound could be used in chemical synthesis . Its unique structure could make it useful in the synthesis of other complex organic compounds.
Material Science Research
The compound could potentially be used in material science research . Its properties could be studied to develop new materials with desired characteristics.
Pharmacology Research
The compound could be used in pharmacology research . Its interactions with various drugs and its potential effects on the human body could be studied.
Mechanism of Action
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-7-10-9-3-1-2-4-11(9)17-13(10)15-12(16)8-5-6-8/h8H,1-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQQRFQUSNVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide |
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